1-Benzyl-2-methylimidazolidin-4-one
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Overview
Description
1-Benzyl-2-methylimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H14N2O. It is a derivative of imidazolidinone, characterized by the presence of a benzyl group and a methyl group attached to the imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the benzyl or methyl groups .
Scientific Research Applications
1-Benzyl-2-methylimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the benzyl and methyl groups.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone ring.
Uniqueness: 1-Benzyl-2-methylimidazolidin-4-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other imidazolidinone derivatives .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-benzyl-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-9-12-11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14) |
InChI Key |
KWGZMUPPOVXSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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